Vitexin 2''-O-beta-D-glucoside

Übersicht

Beschreibung

Vitexin 2’‘-O-beta-D-glucoside is a disaccharide derivative of vitexin, a bioactive flavone glycoside. Vitexin is found in various plants such as hawthorn, mung bean, pearl millet, Passiflora, pigeon pea, bamboo, wheat leaves, mimosa, and chaste tree . Vitexin 2’'-O-beta-D-glucoside is known for its potential pharmaceutical applications due to its bioactivity, including anti-tumor, anti-oxidant, anti-viral, and hepatoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vitexin 2’‘-O-beta-D-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose, while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase from Bacillus thuringiensis has been used to glycosylate vitexin, resulting in vitexin-4’-O-beta-glucoside and vitexin-5-O-beta-glucoside .

Industrial Production Methods: Industrial production of vitexin 2’'-O-beta-D-glucoside involves the use of solvent-stable beta-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving 90-99% yields of vitexin glycosides . The process is efficient, producing significant amounts of vitexin glycosides in a 50% ethyl acetate solvent system .

Analyse Chemischer Reaktionen

Vitexin Beta-Glucosyltransferase Reaction

Vitexin beta-glucosyltransferase (EC 2.4.1.105) is an enzyme that catalyzes the chemical reaction :

This enzyme belongs to the glycosyltransferases family, specifically hexosyltransferases. The systematic name for this enzyme class is UDP-glucose:vitexin 2. The enzyme is also known as uridine diphosphoglucose-vitexin 2"-glucosyltransferase .

Glycosylation of Vitexin

Glycosylation of vitexin can be achieved by utilizing glycosyltransferases (GTs) . Bacillus GTs can glycosylate vitexin to produce vitexin glucosides . For instance, Bacillus thuringiensis GA A07 strain (BtGT_16345) can catalyze the conversion of vitexin into vitexin-4'-O-β-glucoside and vitexin-5-O-β-glucoside .

Reaction Conditions

Products

Increased Solubility

Glycosylation of vitexin enhances its aqueous solubility. The table below shows the aqueous solubility of vitexin and its glucosides :

| Compound | Aqueous Solubility (mg/L) |

|---|---|

| Deionized H2O at pH 7 | |

| Vitexin | 37.2 ± 2.8 |

| Vitexin-4'-O-β-glucoside | 941.4 ± 68.7 |

| Vitexin-5-O-β-glucoside | 734.6 ± 51.7 |

Bioconversion of Vitexin Glycosides by β-Fructosidase

β-fructosidase can be used for the glycosylation of vitexin .

Other Reactions

Vitexin 2"-O-beta-D-glucoside is reported to be found in Gomphrena, Cycas circinalis, and other organisms .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Vitexin 2''-O-beta-D-glucoside exhibits notable neuroprotective properties, particularly in the context of oxidative stress-related diseases. Research indicates that it can mitigate glutamate-induced neurotoxicity by enhancing the clearance of glutamate through the regulation of transporters such as GLAST-1 and GLT-1. In vitro studies have shown that pretreatment with vitexin significantly reduces oxidative stress markers and apoptotic cell death in neuronal cell lines (Malar et al., 2018) .

Case Study: Alzheimer's Disease

In models of Alzheimer's disease, vitexin has demonstrated the ability to inhibit amyloid beta aggregation and protect against neurotoxicity through the Nrf2/HO-1 antioxidant pathway. This pathway modulates genes involved in antioxidant responses and lipid metabolism, showcasing vitexin's potential as a therapeutic agent for neurodegenerative diseases (Qi et al., 2020) .

Antioxidant Properties

This compound is recognized for its strong antioxidant capabilities. It effectively reduces reactive oxygen species (ROS) and lipid peroxidation in various cellular models. For instance, in human umbilical vein endothelial cells (HUVECs), vitexin treatment led to decreased ROS levels and improved antioxidant enzyme activities (Zhang et al., 2017) .

Table: Antioxidant Effects of Vitexin

| Concentration | Model | Observed Effects |

|---|---|---|

| 50 µM | Neuro-2a cells | Reduced glutamate-induced toxicity |

| 400 µM | HUVECs | Decreased ROS levels, increased SOD activity |

Anti-inflammatory Applications

The anti-inflammatory properties of vitexin are also noteworthy. Studies have shown that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models. This effect is particularly relevant in conditions like diabetes and neurodegenerative diseases where inflammation plays a critical role (Ugusman et al., 2012) .

Case Study: Diabetes Management

In diabetic models, vitexin has been shown to alleviate lipopolysaccharide-induced pancreatic β-cell apoptosis by reducing inflammatory cytokine levels and improving insulin signaling pathways (PubMed, 2021) . These findings suggest that vitexin could be beneficial in managing diabetes-related complications.

Anticancer Potential

Vitexin has been studied for its anticancer properties as well. It exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate multiple signaling pathways involved in cancer progression makes it a promising candidate for further investigation in cancer therapeutics (PubMed, 2021) .

Pharmacological Enhancements through Glycosylation

Recent advancements in glycosylation techniques have led to the synthesis of more soluble derivatives of vitexin, such as vitexin-4'-O-beta-glucoside and vitexin-5-O-beta-glucoside. These derivatives exhibit enhanced aqueous solubility, which may improve their bioavailability and therapeutic efficacy (MDPI, 2021) .

Table: Aqueous Solubility Comparison

| Compound | Aqueous Solubility (mg/L) |

|---|---|

| Vitexin | 37.2 |

| Vitexin-4′-O-β-glucoside | 941.4 |

| Vitexin-5-O-β-glucoside | 734.6 |

Wirkmechanismus

Vitexin 2’'-O-beta-D-glucoside exerts its effects through various molecular targets and pathways. It inhibits the release of immunoglobulin E into serum by inhibiting calcium release-activated calcium currents and beta-hexosaminidase, which helps ameliorate allergic asthma . Additionally, it has been shown to increase cell viability against neurotoxicity and reduce inflammatory cytokines and reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Vitexin 2’'-O-beta-D-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other vitexin derivatives . Similar compounds include:

Vitexin: The parent compound, a C-glycosylated flavone with similar bioactivities but lower solubility.

Vitexin-4’-O-beta-glucoside and Vitexin-5-O-beta-glucoside: These are glycosylated derivatives of vitexin with enhanced solubility.

Vitexin 2’'-O-beta-D-glucoside stands out due to its unique glycosylation, which significantly improves its solubility and potential for pharmaceutical applications .

Biologische Aktivität

Vitexin 2''-O-beta-D-glucoside, a flavonoid glycoside derived from vitexin, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

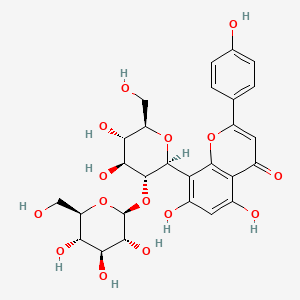

Chemical Structure and Properties

This compound is a C-glycosyl compound characterized by the presence of a glucose unit at the 2'' position of the vitexin molecule. Its chemical formula is . This structural modification enhances its solubility and bioavailability compared to other glycosides.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by decreasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cells. The mechanism involves the upregulation of antioxidant enzymes, which helps in protecting cellular components from oxidative damage .

Table 1: Antioxidant Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| In vitro | Reduced ROS and MDA levels; enhanced cell viability | |

| Animal model | Improved oxidative stress markers in liver tissue |

2. Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating signaling pathways such as MAPK and NF-κB. This compound has been reported to ameliorate lipopolysaccharide (LPS)-induced inflammatory responses, suggesting its potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Cell culture | Decreased levels of TNF-α and IL-6 | |

| Rodent model | Reduced inflammation markers in tissues |

3. Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. It targets multiple signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR and MAPK/ERK pathways .

Case Study: Colon Cancer

In a study involving colon cancer cells, this compound was found to synergistically enhance the effects of other anticancer agents, leading to increased apoptosis rates and reduced cell viability .

The biological activities of this compound can be attributed to its ability to modulate several key signaling pathways:

- Antioxidant Pathways : Activation of Nrf2 signaling leads to increased expression of antioxidant genes.

- Inflammatory Pathways : Inhibition of NF-κB and MAPK pathways reduces the expression of inflammatory mediators.

- Apoptotic Pathways : Induction of apoptotic signaling through caspase activation and modulation of Bcl-2 family proteins.

Eigenschaften

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(35)22(37)26(42-27-23(38)21(36)19(34)16(8-29)41-27)25(40-15)18-12(32)5-11(31)17-13(33)6-14(39-24(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-23,25-32,34-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOTHFWELWOCG-OAFKVUNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415065 | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61360-94-9 | |

| Record name | Flavosativaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61360-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NQXCK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the increased levels of Vitexin 2''-O-beta-D-glucoside observed in Rhizoctonia solani-infected maize leaves?

A1: The research paper highlights that the levels of this compound are significantly increased in maize leaves infected with Rhizoctonia solani []. While the specific role of this compound in this plant-pathogen interaction remains to be fully elucidated, its upregulation suggests a potential role in the plant's defense response. This increase could be:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.